Product packaging for Carnegine(Cat. No.:CAS No. 490-53-9)

Carnegine

Cat. No.: B1203297
CAS No.: 490-53-9
M. Wt: 221.29 g/mol
InChI Key: HRSIPKSSEVRSPG-UHFFFAOYSA-N
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Description

Classification and Chemical Nature within Isoquinoline (B145761) Alkaloid Research

Carnegine is classified as a simple isoquinoline alkaloid. nih.govnih.gov Isoquinoline alkaloids are a major class of nitrogen-containing heterocyclic compounds prevalent throughout the plant kingdom. nih.gov They are characterized by a core isoquinoline structure and are typically derived biosynthetically from the amino acids tyrosine or phenylalanine. nih.govnih.gov The family of isoquinoline alkaloids is vast and structurally diverse, encompassing various subgroups such as benzylisoquinolines, protoberberines, and aporphines. bath.ac.ukinlibrary.uz

Within this large family, this compound falls into the "simple" tetrahydroisoquinoline subgroup, which represents the most basic structural arrangements of this alkaloid class. bath.ac.uk Its chemical structure is 6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline. wikipedia.org This structure features the fundamental tetrahydroisoquinoline core with methoxy (B1213986) and methyl groups attached at specific positions. This compound is also considered a cyclized phenethylamine (B48288) alkaloid. wikipedia.org The common precursor for many of the more complex isoquinoline alkaloids is considered to be norlaudanosoline, highlighting the foundational role of simple structures like this compound in the biosynthesis of this diverse group of natural products. bath.ac.uk

Historical Context of Research on this compound Discovery and Early Investigations

The study of alkaloids as a distinct class of chemical compounds began in the 19th century, with the isolation of morphine from opium marking a pivotal moment in chemistry and medicine. nih.govnih.gov This discovery spurred further investigation into the active principles of various medicinal plants. nih.gov The initial isolation of this compound occurred in 1901. wikipedia.org However, it took several more decades of research for its chemical identity to be fully understood. The structure of this compound was ultimately established, and its synthesis was achieved in 1929. wikipedia.org Early research identified this compound in cacti such as the Saguaro (Carnegiea gigantea) and the Cardón cactus (Pachycereus pringlei). wikipedia.org

Significance of this compound in Natural Products Chemistry and Related Fields

Isoquinoline alkaloids have long captured the attention of scientists due to their wide range of potent biological activities. nih.gov This class of compounds includes many well-known and pharmacologically important substances, such as the analgesic morphine, the antibacterial berberine, and the antitussive codeine. nih.gov The diverse bioactivities exhibited by isoquinoline alkaloids make them significant lead compounds in the process of drug discovery and development. nih.gov

This compound itself contributes to this significance. Research has shown that it possesses biological activity, including antibacterial properties. nih.gov Studies have demonstrated that this compound exhibits rapid and potent bactericidal activity against various bacterial strains. nih.gov Furthermore, it is known to be a relatively potent monoamine oxidase inhibitor (MAOI), specifically for monoamine oxidase A (MAO-A). wikipedia.org This activity suggests that this compound and similar alkaloids could potentially modulate the effects of other neuroactive compounds. wikipedia.org The continued investigation of simple isoquinoline alkaloids like this compound remains an active area of study in natural product chemistry, driven by the potential to uncover new pharmacological activities. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B1203297 Carnegine CAS No. 490-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-11-8-13(16-4)12(15-3)7-10(11)5-6-14(9)2/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSIPKSSEVRSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871689
Record name 6,7-Dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-53-9
Record name Carnegine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnegine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARNEGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOW70A27WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Natural Occurrence, Isolation, and Distribution in Biological Systems

Botanical Sources and Distribution

The occurrence of Carnegine has been confirmed in several plant species, with significant research focused on cacti and certain shrubs.

The Saguaro cactus (Carnegiea gigantea), a well-known species of the Sonoran Desert, is a primary botanical source of this compound nih.govwikipedia.org. Research into the alkaloid composition of this cactus has led to the isolation of this compound along with other tetrahydroisoquinoline alkaloids.

A study on the alkaloidal makeup of Carnegiea gigantea successfully isolated four main tetrahydroisoquinoline alkaloids: this compound, salsolidine, gigantine, and a new compound named arizonine nih.gov. Further analysis of the cactus extracts also identified the presence of 3-methoxytyramine and 3,4-dimethoxyphenethylamine (B193588) nih.gov. In addition to these, other trace alkaloids such as dehydrosalsolidine and heliamine have been isolated from the Saguaro purdue.eduacs.orgacs.org. The presence of these compounds highlights the complex phytochemical profile of the Saguaro cactus.

Table 1: Alkaloids Identified in Carnegiea gigantea

Alkaloid Type Reference
This compound Tetrahydroisoquinoline nih.govwikipedia.org
Salsolidine Tetrahydroisoquinoline nih.gov
Gigantine Tetrahydroisoquinoline nih.gov
Arizonine Tetrahydroisoquinoline nih.gov
Dehydrosalsolidine Dihydroisoquinoline purdue.eduacs.org
Heliamine Tetrahydroisoquinoline acs.orgacs.org
3-methoxytyramine Phenethylamine (B48288) nih.gov

This compound has also been identified in other plant species, notably Haloxylon scoparium. Studies on this plant, native to southeastern Morocco, have confirmed the presence of this compound within its alkaloid extracts scielo.brusp.br. Analysis of these extracts revealed that Haloxylon scoparium contains four main types of alkaloids: tetraisoquinolines (including this compound), phenylethylamines, tryptolines, and tryptamines scielo.brusp.brresearch-nexus.net.

In contrast, while Nandina domestica (Heavenly Bamboo) is known to produce other types of alkaloids, such as protoberberines, and cyanogenic glycosides, the presence of this compound has not been reported in the available scientific literature poison.orgnih.govusu.educabidigitallibrary.org.

Methodologies for Isolation and Extraction from Natural Sources

The isolation of this compound from its natural botanical sources involves multi-step processes that begin with extraction, followed by purification and enrichment.

Research into the extraction of alkaloids from Haloxylon scoparium has provided insight into effective protocols that could be applied to this compound isolation. One study compared two different extraction methods to optimize the yield of alkaloids. scielo.br

The first protocol involved a delipidation of the plant material with hexane, followed by basification and extraction with dichloromethane (B109758). The aqueous phase was then acidified, and the alkaloids were subsequently extracted again with dichloromethane after re-alkalinization semanticscholar.org. The second protocol utilized a maceration in an acetone/water mixture, followed by an acid-base extraction with dichloromethane scielo.br. A quantitative study determined that the second protocol, maceration followed by acid-base extraction, was the more effective method for extracting alkaloids from this plant scielo.brresearch-nexus.net. The yield of the marker compounds was observed to increase with a higher ratio of water to the herbal formula and a longer extraction time nih.gov.

Table 2: Comparison of Extraction Protocols for Alkaloids from Haloxylon scoparium

Protocol Step Protocol 1 Protocol 2
Initial Step Delipidation with hexane Maceration in 70% acetone/water
Extraction Solvent Dichloromethane Dichloromethane
Key Process Acid-base partitioning Acid-base partitioning

While not specific to this compound, modern advanced extraction techniques used for other botanicals include supercritical fluid extraction (SFE) with CO2, microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE) chemrxiv.orgchemrxiv.orgnih.gov. These methods are known for their efficiency and potential for higher yields compared to traditional methods nih.gov.

Following extraction, chromatographic techniques are essential for the separation and enrichment of this compound from the complex mixture of plant metabolites. The isolation of alkaloids from Carnegiea gigantea and Haloxylon scoparium has been successfully achieved using various chromatographic methods nih.govscielo.br.

Commonly employed techniques include:

Thin-Layer Chromatography (TLC): Used for the initial separation and identification of alkaloids in plant extracts chemrxiv.orgoup.com.

Column Chromatography: A fundamental technique for the preparative separation of alkaloids from the crude extract chemrxiv.orgmdpi.com.

High-Performance Liquid Chromatography (HPLC): Utilized for both the analytical quantification and semi-preparative isolation of specific alkaloids like tetrahydroisoquinolines nih.govnih.govacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification and chemical composition analysis of the alkaloid extracts, as demonstrated in studies of Haloxylon scoparium scielo.brresearch-nexus.net.

These techniques, often used in combination, allow for the effective enrichment and purification of this compound from its botanical sources.

Occurrence in Plant Cell Cultures and Tissue Systems

The production of secondary metabolites through plant cell and tissue culture is an area of significant research, offering a sustainable and controlled alternative to harvesting from wild or cultivated plants nih.gov. This technology has been explored for the synthesis of various high-value biomolecules nih.gov.

However, based on available scientific literature, there is no specific research detailing the occurrence or in vitro production of this compound in plant cell cultures or tissue systems of Carnegiea gigantea, Haloxylon scoparium, or other source plants. While the biosynthesis of other alkaloids has been investigated in various plant cell culture systems, the specific pathways and conditions required for this compound synthesis in vitro remain an unexplored area of research nih.govmdpi.commdpi.com. General studies on optimizing culture media, for instance with L-carnitine, have been conducted for animal and porcine embryos, but this is unrelated to this compound production in plant cultures nih.govnih.govgoogle.comresearchgate.netresearchgate.net.

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Identification and Metabolic Origins of the Tetrahydroisoquinoline Core

The foundational structure of carnegine, the tetrahydroisoquinoline core, is assembled from precursors derived from the metabolism of aromatic amino acids. This initial phase of biosynthesis sets the stage for the subsequent modifications that result in the final this compound molecule.

Role of Tyrosine and Phenylalanine Metabolites

The biosynthesis of tetrahydroisoquinoline alkaloids, including this compound, begins with the aromatic amino acids L-tyrosine and L-phenylalanine. These primary metabolites undergo a series of enzymatic conversions to produce key intermediates. A crucial step is the formation of dopamine (B1211576), a well-known neurotransmitter that also serves as a pivotal precursor in the plant alkaloid biosynthesis. The pathway to dopamine can proceed through the hydroxylation of tyrosine to L-DOPA, followed by decarboxylation. nih.gov

The general scheme for the formation of the tetrahydroisoquinoline skeleton involves the condensation of a β-phenylethylamine, such as dopamine, with an aldehyde or a keto acid. researchgate.net This reaction, known as the Pictet-Spengler reaction, is a fundamental process in the biosynthesis of this class of alkaloids. nih.gov For this compound, the β-phenylethylamine portion is derived from dopamine, which itself originates from tyrosine.

Characterization of Dihydroisoquinoline Intermediates

Following the initial condensation reaction, a dihydroisoquinoline intermediate is formed. While specific intermediates for the this compound pathway have not been definitively characterized in vivo, the general mechanism for tetrahydroisoquinoline alkaloid biosynthesis suggests their transient existence. researchgate.net These intermediates are proposed to be the direct precursors to the fully saturated tetrahydroisoquinoline ring system. The formation of the dihydroisoquinoline occurs after the initial cyclization step, and this intermediate is then subject to reduction to yield the tetrahydroisoquinoline core.

Enzymatic Steps and Catalytic Transformations in Vivo

The conversion of the initial precursors into the final this compound molecule is orchestrated by a series of specific enzymatic reactions. These include oxidative decarboxylation to form the amine precursor and stereospecific reduction to create the chiral center in the tetrahydroisoquinoline ring.

Oxidative Decarboxylation Processes

A key enzymatic step in the formation of the dopamine precursor is oxidative decarboxylation. wikipedia.org This process involves the removal of a carboxyl group from an α-keto acid, a reaction catalyzed by enzymes that often utilize cofactors like thiamine pyrophosphate (TPP). wikipedia.org In the context of this compound biosynthesis, the decarboxylation of L-DOPA to dopamine is a critical transformation that provides the essential amine component for the subsequent Pictet-Spengler condensation. nih.gov PLP-dependent decarboxylases are known to catalyze the conversion of amino acids to the corresponding amines, which are the initial step in the biosynthesis of many alkaloids. nih.gov

Stereospecific Reduction Reactions

The dihydroisoquinoline intermediate formed after the Pictet-Spengler reaction undergoes a stereospecific reduction to yield the tetrahydroisoquinoline core. This reduction of the C=N double bond introduces a chiral center at the C1 position of the isoquinoline (B145761) ring system. While the specific reductase enzyme involved in this compound biosynthesis has not been identified, it is expected to be a highly specific enzyme that ensures the formation of the correct stereoisomer. The use of chiral reducing agents in synthetic approaches highlights the importance of this stereochemical control.

Genetic and Molecular Basis of this compound Biosynthesis

Despite the biochemical understanding of the general steps in tetrahydroisoquinoline alkaloid biosynthesis, the specific genetic and molecular basis for this compound production in Carnegiea gigantea remains largely uncharacterized. While the genome of the saguaro cactus has been sequenced, providing a valuable resource for future research, specific genes encoding the enzymes of the this compound biosynthetic pathway have not yet been identified. nih.gov

Transcriptome and metabolome analyses of medicinal plants have proven to be powerful tools for identifying genes involved in alkaloid biosynthesis. frontiersin.orgfrontiersin.org Similar approaches applied to Carnegiea gigantea could potentially uncover the genetic blueprint for this compound production. Comparative genomics with other alkaloid-producing cacti could also shed light on the evolution and regulation of this biosynthetic pathway. nih.gov The identification of key enzymes, such as the specific O-methyltransferases (OMTs) and N-methyltransferases (NMTs) responsible for the unique methylation pattern of this compound, is a crucial next step in fully elucidating its biosynthesis at the molecular level. frontiersin.orgnih.gov

Comparative Biosynthesis within the Isoquinoline Alkaloid Class

The biosynthesis of this compound, a simple tetrahydroisoquinoline alkaloid, provides a valuable reference point for understanding the broader class of isoquinoline alkaloids. While sharing a common ancestral precursor in the amino acid tyrosine, the biosynthetic pathways leading to different subclasses of isoquinoline alkaloids exhibit significant divergence in terms of their complexity, key enzymatic reactions, and the resulting molecular architecture. This section will draw a comparative analysis between the straightforward biosynthetic route to this compound and the more intricate pathways of other prominent isoquinoline alkaloids.

The biosynthesis of simple tetrahydroisoquinoline alkaloids, including this compound, is generally understood to proceed through the condensation of a β-phenylethylamine with a simple aldehyde or ketone. acs.orgnih.gov In the case of this compound, the precursors are believed to be a dopamine derivative and an acetaldehyde equivalent. nih.govresearchgate.netresearchgate.net This reaction, known as the Pictet-Spengler reaction, is a fundamental process in the formation of the tetrahydroisoquinoline scaffold. nih.gov Subsequent N-methylation and O-methylation steps would then lead to the final structure of this compound. The relative simplicity of this pathway is a hallmark of the simple tetrahydroisoquinoline alkaloids found in species like the Saguaro cactus (Carnegiea gigantea). researchgate.netnih.gov

In stark contrast, the biosynthesis of more complex isoquinoline alkaloids, such as the benzylisoquinoline alkaloids (e.g., morphine and codeine) and the protoberberine alkaloids (e.g., berberine), involves a significantly greater number of enzymatic steps and a wider array of catalytic transformations. oup.comfrontiersin.org These pathways also originate from tyrosine, which is converted to both dopamine and 4-hydroxyphenylacetaldehyde. nih.govthieme-connect.com However, the initial condensation reaction, catalyzed by norcoclaurine synthase (NCS), involves the coupling of these two tyrosine-derived molecules to form (S)-norcoclaurine, the central precursor to most complex isoquinoline alkaloids. oup.com

Following the formation of (S)-norcoclaurine, the biosynthetic pathways for complex isoquinoline alkaloids diverge and undergo a series of elaborate modifications, including multiple O- and N-methylations, hydroxylations, and intricate intramolecular C-C phenol coupling reactions catalyzed by cytochrome P450 enzymes. oup.comnih.gov These reactions are responsible for generating the diverse and complex ring systems characteristic of these alkaloids. For instance, the formation of the morphinan skeleton of morphine involves a key intramolecular cyclization of (R)-reticuline. oup.com

A comparative overview of the key features of these biosynthetic pathways is presented in the table below.

Interactive Data Table: Comparative Features of Isoquinoline Alkaloid Biosynthetic Pathways
FeatureSimple Tetrahydroisoquinolines (e.g., this compound)Benzylisoquinoline Alkaloids (e.g., Morphine)Protoberberine Alkaloids (e.g., Berberine)
Primary Precursor TyrosineTyrosineTyrosine
Key Intermediates Dopamine derivative, Acetaldehyde equivalentDopamine, 4-hydroxyphenylacetaldehyde, (S)-Norcoclaurine, (S)-ReticulineDopamine, 4-hydroxyphenylacetaldehyde, (S)-Norcoclaurine, (S)-Scoulerine
Initial Condensation Pictet-Spengler reactionNorcoclaurine synthase (NCS) catalyzed condensationNorcoclaurine synthase (NCS) catalyzed condensation
Key Enzymatic Steps Methylations (N- and O-)Multiple O- and N-methylations, Hydroxylations, Intramolecular C-C phenol coupling (Cytochrome P450s)Berberine bridge enzyme (BBE), Scoulerine 9-O-methyltransferase (SMT)
Structural Complexity Simple bicyclic systemComplex pentacyclic morphinan skeletonTetracyclic protoberberine core
Representative End Product This compoundMorphineBerberine

The enzymatic machinery involved in the biosynthesis of complex isoquinoline alkaloids is also considerably more diverse and specialized. While the specific enzymes for this compound biosynthesis are not yet fully characterized, the pathways for alkaloids like morphine and berberine have been extensively studied, leading to the identification and characterization of numerous enzymes, including methyltransferases, cytochrome P450 monooxygenases, and oxidoreductases. oup.comfrontiersin.org

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Carnegine

Total synthesis approaches aim to construct the entire this compound molecule from simpler, readily available precursors, with a strong emphasis on achieving high enantioselectivity.

The enantioselective synthesis of this compound is crucial, as its biological activity and properties are often tied to a specific stereoisomer. For instance, the (R)-enantiomer is known to be pharmacologically active. nih.gov

Stephen G. Pyne and his collaborators have reported total syntheses of both (R)-(+)-carnegine and (S)-(-)-carnegine. Their methodologies frequently involve asymmetric intramolecular conjugate addition of amines to chiral vinyl sulfoxides. publish.csiro.au This strategy allows for precise control over the formation of new stereocenters within the molecule.

Another notable enantioselective route to (S)-(-)-carnegine involves the Pictet-Spengler condensation. This method utilizes the condensation of (R)-(+)-glyceraldehyde with dopamine (B1211576) hydrochloride, followed by a series of transformations. The N-ethoxycarbonyl derivative, an intermediate in this pathway, was successfully converted to (S)-(-)-carnegine with a high yield and optical purity. psu.educdnsciencepub.com

Furthermore, the asymmetric Strecker reaction has been employed in the catalytic enantioselective synthesis of (S)-(-)-carnegine. A key step in this synthesis involves the hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) to form a 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediate. This reaction proceeds with high enantiomeric excess, demonstrating the effectiveness of chiral catalysts in controlling the stereochemical outcome. researchgate.net

The yields and enantiomeric excess (ee) achieved in some of these total synthesis routes are summarized in the table below:

Table 1: Enantioselective Total Synthesis of this compound

Synthetic RouteEnantiomer SynthesizedYield (%)Enantiomeric Excess (ee) / Optical Purity (%)Reference
Pictet-Spengler Condensation(S)-(-)-Carnegine8697% Optical Purity (98.5% ee) psu.edu
Asymmetric Strecker Reaction (Hydrocyanation step)(S)-(-)-Carnegine8695% ee researchgate.net

Several fundamental organic reactions are indispensable in the construction of the tetrahydroisoquinoline scaffold present in this compound.

Pictet-Spengler Condensation: This classical reaction is widely utilized for the synthesis of tetrahydroisoquinolines and β-carbolines, which are common structural motifs in alkaloids. jh.eduresearchgate.netacs.org It involves the acid-mediated condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form the cyclic amine. researchgate.net Its application in the enantioselective synthesis of (S)-(-)-carnegine from dopamine hydrochloride and (R)-(+)-glyceraldehyde highlights its utility in creating chiral centers at the C-1 position of the tetrahydroisoquinoline ring system. psu.educdnsciencepub.com

Asymmetric Strecker Reaction: This reaction provides a versatile route to α-amino nitriles, which can be further transformed into various nitrogen-containing heterocycles, including isoquinoline (B145761) alkaloids. In the context of this compound synthesis, the asymmetric Strecker reaction has been successfully applied to achieve high enantiomeric excess in the formation of a 1-cyano-1,2,3,4-tetrahydroisoquinoline intermediate, a crucial step towards the final alkaloid. researchgate.net

1,3-Dipolar Cycloaddition: This powerful methodology is employed for the construction of complex heterocyclic systems. In the synthesis of tetrahydroisoquinoline derivatives, [3+2] 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones, have been developed. These reactions allow for the formation of tetrahydroisoquinoline derivatives with excellent diastereoselectivities and enantioselectivities. nih.govresearchgate.netx-mol.netnih.gov While these studies focus on the general class of tetrahydroisoquinoline derivatives, the principles are directly applicable to accessing the chiral substituted tetrahydroisoquinoline skeletons that form the core of compounds like (S)-carnegine. nih.govresearchgate.net

Table 2: Representative Enantioselectivities in Tetrahydroisoquinoline Synthesis via 1,3-Dipolar Cycloaddition

MethodologySubstratesDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
1,3-Dipolar CycloadditionC,N-cyclic azomethine imines + Allyl alkyl ketonesUp to >25:1Up to >95% nih.govresearchgate.netx-mol.netnih.gov

Semi-Synthesis from Natural Precursors

Semi-synthesis, or partial chemical synthesis, involves using complex chemical compounds isolated from natural sources as starting materials for further chemical modifications to produce novel compounds or known compounds more efficiently. researchgate.netjh.eduwikipedia.orgscripps.edu This approach is particularly advantageous when the natural precursor is structurally intricate, costly to obtain through total synthesis, or difficult to synthesize from basic chemicals. wikipedia.orgscripps.edu

While this compound itself is a natural product, the concept of semi-synthesis in the context of alkaloids often involves starting from a structurally related natural product and performing targeted chemical transformations to yield the desired compound or its analogs. This contrasts with total synthesis, which builds the molecule entirely from simple, inexpensive precursors. wikipedia.org For complex natural products like alkaloids, living organisms serve as highly efficient "chemical factories" capable of producing intricate structures through biosynthesis, which can then be chemically modified. wikipedia.org Although specific examples of semi-synthesis of this compound from a different natural precursor are not widely detailed in the provided literature, the general principle is relevant for the broader class of isoquinoline alkaloids and their derivatives.

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are undertaken to explore the structural requirements for specific properties or to enhance molecular diversity for various applications. This involves strategic modifications to the core structure while maintaining or introducing desired stereochemical features.

Structural modification strategies for tetrahydroisoquinoline derivatives, including those related to this compound, often focus on altering substituents on the aromatic ring, the nitrogen atom, or the chiral centers. Techniques such as palladium-catalyzed cross-coupling reactions are employed for carbon-carbon bond formation, providing efficient ways to introduce diverse functionalities to the tetrahydroisoquinoline core. researchgate.net Ring-closing metathesis is another powerful tool for constructing cyclic systems within complex molecules, contributing to the diversity of accessible structures. organicchemistry.eu These methods allow for the systematic variation of the molecular architecture, leading to a library of analogs with potentially altered properties.

Stereochemical control remains a paramount consideration in the synthesis of this compound analogs, mirroring its importance in the total synthesis of this compound itself. The presence of chiral centers, particularly at the C1-position of the tetrahydroisoquinoline ring, dictates the stereochemistry of the resulting compounds. researchgate.net Strategies for controlling stereochemistry in derivative synthesis include the use of chiral auxiliaries, asymmetric catalysis, and stereoselective reactions. bohrium.comrsc.orguow.edu.aunih.govbiorxiv.orguni-konstanz.de Careful selection of catalysts and reaction conditions allows for the preferential formation of specific enantiomers or diastereomers, ensuring that the desired stereochemical information is precisely incorporated into the new derivatives. The ability to control the absolute configuration of chiral centers is essential for generating compounds with defined three-dimensional structures.

Advanced Spectroscopic and Analytical Research Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure of organic compounds. researchgate.net It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The structural backbone of Carnegine (6,7-dimethoxy-1,2-dimethyl-1,2,3,4-tetrahydroisoquinoline) can be comprehensively mapped out using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and types of protons. For this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons of the tetrahydroisoquinoline ring, the two methoxy (B1213986) groups, and the two methyl groups (one at C-1 and one on the nitrogen). The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the analysis of closely related tetrahydroisoquinoline structures, the expected chemical shift regions for this compound can be predicted. nih.govresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Proton (¹H) Expected δ (ppm) Carbon (¹³C) Expected δ (ppm)
C-1 ~3.5 - 4.0 (quartet) ~55 - 65
N-CH₃ ~2.4 - 2.6 (singlet) ~40 - 45
C-1-CH₃ ~1.3 - 1.5 (doublet) ~15 - 25
C-3 ~2.6 - 3.2 (multiplet) ~45 - 55
C-4 ~2.5 - 2.9 (multiplet) ~25 - 35
C-5 ~6.5 - 6.7 (singlet) ~110 - 115
C-8 ~6.5 - 6.7 (singlet) ~110 - 115
C-6-OCH₃ ~3.8 - 3.9 (singlet) ~55 - 56
C-7-OCH₃ ~3.8 - 3.9 (singlet) ~55 - 56
C-4a N/A ~125 - 130
C-8a N/A ~125 - 130
C-6 N/A ~147 - 149

2D NMR: To confirm the precise connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, for instance, confirming the relationship between the proton at C-1 and its attached methyl group, as well as the sequence of protons along the C-3 and C-4 positions of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon in the molecule.

This compound possesses a chiral center at the C-1 position, meaning it exists as a pair of enantiomers ((R)- and (S)-Carnegine). Distinguishing and quantifying these enantiomers is critical in many applications. While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved by using a chiral resolving agent. nih.gov

One established method for this class of compounds is the use of chiral lanthanide shift reagents. acs.org These reagents, such as derivatives of europium or praseodymium with chiral ligands, form transient diastereomeric complexes with the enantiomers of the analyte. These complexes are chemically distinct and, as a result, exhibit separate signals in the ¹H NMR spectrum. The integration of these separated signals allows for the direct determination of the enantiomeric excess (ee) of the sample. This technique has been successfully applied to various isoquinoline (B145761) alkaloids. acs.org Another approach involves using chiral solvating agents like cyclodextrins, which can also induce chemical shift differences between enantiomers through the formation of inclusion complexes. nih.gov

Computer-Assisted Structure Elucidation (CASE) represents a modern approach to determining the constitution and configuration of complex molecules by using spectroscopic data as input for specialized algorithms. The more advanced CASE-3D methods aim to establish the three-dimensional structure, including relative stereochemistry.

These programs typically utilize a comprehensive set of NMR data, including ¹H and ¹³C chemical shifts, COSY, HMBC, and often through-space correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY experiments. By comparing experimental data with data calculated for all possible stereoisomers, the software can identify the most likely correct structure. While CASE-3D is a powerful tool for novel natural product characterization, its specific application to the structural elucidation of this compound has not been reported in the surveyed scientific literature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the identification and quantification of compounds in complex mixtures, such as biological extracts. scielo.br This makes it an ideal tool for metabolite profiling studies, which aim to identify the products of cellular metabolism.

For this compound, an LC-MS/MS analysis would begin with the separation of the components of a mixture via liquid chromatography. The separated components then enter the mass spectrometer. In the first stage (MS1), the intact protonated molecule [M+H]⁺ of this compound would be detected at an m/z of 222.15, confirming its molecular weight (221.29 g/mol ).

In the second stage (MS/MS), this parent ion is selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. For N-methyl-tetrahydroisoquinoline alkaloids like this compound, a characteristic and dominant fragmentation pathway is the alpha-cleavage (benzylic cleavage) next to the nitrogen atom. This involves the cleavage of the bond between C-1 and its methyl substituent, leading to the loss of a methyl radical (•CH₃). This process results in a highly stable, resonance-delocalized secondary iminium ion. sci-hub.seresearchgate.net This fragmentation is consistent with GC-MS library data for this compound, which shows a prominent base peak at m/z 206. mdpi.com

Predicted MS/MS Fragmentation of this compound

m/z Value Proposed Fragment Description
222.15 [M+H]⁺ Protonated Molecular Ion

This technique is crucial for metabolite profiling. If this compound were administered to a biological system, LC-MS/MS could be used to screen for potential metabolites in samples like plasma or urine. Common metabolic transformations for alkaloids include O-demethylation or N-demethylation. nih.gov An O-demethylated metabolite of this compound would have a molecular weight of 207.26 g/mol ([M+H]⁺ at m/z 208), while an N-demethylated metabolite (salsolidine) would have a molecular weight of 207.26 g/mol ([M+H]⁺ at m/z 208). The high resolution and sensitivity of LC-MS/MS allow for the detection and tentative identification of these metabolites even at trace levels. scielo.br

High-Resolution Mass Spectrometry in this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of natural products like this compound. Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition. nih.govnih.gov For this compound (C₁₃H₁₉NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, thereby preventing false identifications, especially in complex matrices such as plant extracts. nih.gov

In the analysis of isoquinoline alkaloids, HRMS, often coupled with techniques like Liquid Chromatography (LC) or utilizing advanced ion sources, plays a critical role. scispace.com Instruments such as Time-of-Flight (TOF) and Orbitrap are commonly used. nih.gov The high resolving power of these instruments enables the separation of ions with very close mass-to-charge (m/z) ratios, ensuring accurate spectral analysis and preventing signal overlaps from co-eluting compounds or matrix interference. brieflands.com By providing an unambiguous elemental formula, HRMS serves as a definitive tool for confirming the identity of this compound and its potential metabolites in research settings.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₉NO₂
Monoisotopic Mass 221.1416 u
[M+H]⁺ Ion 222.1489 u

| Required Mass Accuracy | < 5 ppm |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

This compound is a chiral molecule, possessing a stereocenter at the C-1 position. Determining the absolute configuration (the precise three-dimensional arrangement of atoms, designated as either R or S) is critical for understanding its biological and pharmacological properties. wikipedia.org Chiroptical spectroscopy, which measures the differential interaction of a molecule with left and right circularly polarized light, is a powerful non-destructive method for this purpose. mdpi.com

The primary techniques in chiroptical spectroscopy are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). ic.ac.uk While X-ray crystallography is considered a "gold standard" for determining absolute configuration, it requires the formation of high-quality single crystals, which is not always feasible. ic.ac.uknih.gov Chiroptical methods provide a robust alternative for samples in solution. nih.gov

The process involves measuring the experimental ECD or ORD spectrum of this compound and comparing it to spectra predicted by quantum-mechanical calculations, such as time-dependent density functional theory (TD-DFT). nih.govuniroma1.it By matching the experimental spectrum to the calculated spectrum for one of the enantiomers (R or S), the absolute configuration of the natural or synthetic sample can be unambiguously assigned. nih.govresearchgate.net This comparative approach has become a reliable and routine method for the structural elucidation of chiral natural products. mdpi.com

Chromatographic Methods for Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, isolation, and quantification of alkaloids, including this compound, from plant extracts and other complex mixtures. mdpi.comyoutube.com The method's versatility and high resolution make it ideal for analyzing non-volatile compounds. unirioja.es

For simple isoquinoline alkaloids, reversed-phase HPLC is the most common approach. nih.gov In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. scispace.commdpi.com A photodiode array (PDA) or UV detector is frequently used for detection and quantification, as the isoquinoline core of this compound possesses a chromophore that absorbs UV light. researchgate.net By developing a validated HPLC method, researchers can accurately quantify the concentration of this compound in various samples, which is essential for quality control and pharmacological studies. nih.gov

Table 2: Typical HPLC Parameters for Isoquinoline Alkaloid Analysis

Parameter Typical Conditions
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.5 - 1.0 mL/min
Detection UV/PDA at ~230 nm and ~280 nm

| Temperature | 25-40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful synergistic technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgthermofisher.com It is highly effective for the analysis of volatile and semi-volatile compounds and has been widely used for profiling the alkaloid content of cactus species, which are the natural source of this compound. nih.govdrugz.frresearchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. youtube.cominnovatechlabs.com As each component, such as this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. youtube.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification of the compound by comparison to spectral libraries. wikipedia.org The retention time from the GC provides an additional layer of identification. This method is invaluable for determining the presence and relative abundance of this compound within a complex mixture of other cactus alkaloids like mescaline and pellotine. drugz.frresearchgate.netunicatt.it

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS, LC-CD) in this compound Research

Modern analytical research on natural products heavily relies on hyphenated techniques, which couple a separation method (like LC) with one or more spectroscopic detectors. These integrated systems provide a wealth of information from a single analysis, saving time and sample material.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective technique used extensively for the analysis of alkaloids in complex matrices. researchgate.netnih.gov In this method, compounds separated by LC are ionized, and a specific precursor ion corresponding to the analyte (e.g., the [M+H]⁺ ion of this compound) is selected. This ion is then fragmented, and the resulting product ions are detected. researchgate.netsu.ac.th This two-stage mass analysis (MS/MS) provides exceptional specificity, allowing for the quantification of this compound at very low concentrations, even in the presence of interfering compounds. nih.govnih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly couples HPLC separation with NMR spectroscopy. This allows for the acquisition of complete NMR spectra (e.g., ¹H NMR, ¹³C NMR) of compounds as they elute from the column. mdpi.com For a novel or uncharacterized alkaloid, LC-NMR can provide detailed structural information in real-time without the need for prior isolation, making it a powerful tool for the structural elucidation of this compound and related compounds in natural extracts.

LC-CD (Liquid Chromatography-Circular Dichroism) is a more specialized technique that couples HPLC with a circular dichroism detector. This allows for the simultaneous separation of chiral compounds and the acquisition of their CD spectra. For this compound research, LC-CD could be used to resolve enantiomers and provide preliminary chiroptical data that can aid in the assignment of absolute configuration.

Table 3: Comparison of Advanced Hyphenated Techniques for this compound Analysis

Technique Primary Application Advantages
LC-MS/MS Trace quantification and identification in complex matrices. High sensitivity, high selectivity, structural information from fragmentation.
LC-NMR De novo structure elucidation of unknown compounds. Provides complete structural data without prior isolation.

| LC-CD | Chiral separation and chiroptical characterization. | Provides information on the stereochemistry of chiral compounds. |

Pharmacological and Biological Activity Research: Mechanistic Insights

In Vitro Studies on Cellular and Molecular Targets

Current scientific literature provides limited detailed mechanistic insights into Carnegine's direct effects on specific cellular and molecular targets across various biological activities, with the notable exception of its enzyme modulation capabilities.

Anti-inflammatory Mechanism Research in Cellular Models

Specific in vitro studies detailing the anti-inflammatory mechanisms of this compound in cellular models are not widely reported in the current scientific literature. Research on anti-inflammatory mechanisms in cellular models often involves the modulation of signaling pathways such as NF-κB and MAPK, but specific data for this compound in this context are not available.

Antioxidant Activity Investigations at the Molecular Level

Neuroprotective Mechanisms in Cellular Systems

Detailed studies elucidating the neuroprotective mechanisms of this compound in cellular systems are not widely published. Neuroprotection research often explores mechanisms such as preventing neuronal cell death, buffering ATP levels, or modulating mitochondrial dysfunction, but specific data for this compound are not reported. researchgate.netphysiology.org

Antibacterial Activity: Cellular and Molecular Basis

While alkaloids, as a class of natural products, are known for their antibacterial activities through various mechanisms like disrupting cell membranes or inhibiting protein synthesis, specific cellular and molecular bases for this compound's antibacterial activity have not been extensively characterized in the available literature. researchgate.netnih.gov

Receptor Binding and Interaction Studies of this compound and its Derivatives

Beyond its enzyme inhibitory activity (discussed in 6.1.6), specific receptor binding and interaction studies for this compound and its derivatives are not widely reported. Receptor binding studies typically explore interactions with various cellular receptors (e.g., GPCRs, ion channels) to understand pharmacological effects.

Enzyme Modulation Studies (e.g., Acetyl- and Butyrylcholinesterase Inhibition)

This compound is known to be pharmacologically active as a relatively potent monoamine oxidase inhibitor (MAOI). wikipedia.org Specifically, the (R)-enantiomer of this compound acts as an inhibitor of monoamine oxidase A (MAO-A), demonstrating a Kᵢ value of 2 μM. wikipedia.org It is important to note that this compound does not inhibit monoamine oxidase B (MAO-B). wikipedia.org This selective inhibition of MAO-A suggests a potential mechanism by which this compound could influence monoamine neurotransmitter levels in biological systems. There is no readily available information indicating this compound's inhibition of acetylcholinesterase or butyrylcholinesterase.

Table 1: Enzyme Inhibition Profile of (+)-Carnegine

Enzyme TargetActivityKᵢ ValueEnantiomer
Monoamine Oxidase A (MAO-A)Inhibitor2 μM(R)-enantiomer
Monoamine Oxidase B (MAO-B)No InhibitionN/AN/A
Acetylcholinesterase (AChE)Not ReportedN/AN/A
Butyrylcholinesterase (BChE)Not ReportedN/AN/A

In Vivo Studies Using Animal Models for Mechanistic Elucidation

In vivo studies utilizing animal models are critical for elucidating the mechanisms of action of chemical compounds, bridging the gap between in vitro observations and potential therapeutic applications in humans. These studies allow for the assessment of a compound's effects within a complex biological system, considering physiological processes such as absorption, distribution, metabolism, and excretion. While animal models are indispensable for understanding disease pathogenesis and evaluating the efficacy and mode-of-action of potential therapeutic agents, specific detailed research findings on this compound across various in vivo models for mechanistic elucidation were not extensively identified in the reviewed literature. wikipedia.org

Animal Models for Investigating Anti-inflammatory Responses

Neurobiological Animal Models for this compound Studies

Neurobiological animal models are crucial for understanding brain function, neurological disorders, and the effects of compounds on the nervous system. Rodents, such as mice and rats, are frequently used due to their genetic and physiological resemblance to humans, allowing for the study of complex neural circuits, behavioral responses, and neuroplasticity. These models can investigate a compound's impact on neurotransmitter systems, neuronal activity, and behavioral phenotypes associated with conditions like stress, depression, or neurodegenerative diseases. While this compound is known to have neuropharmacological activity, specifically as an MAO-A inhibitor and inducing convulsions in animals, wikipedia.org detailed mechanistic neurobiological studies using specific animal models for this compound were not identified in the current review of the literature.

Anti-infective Animal Models

Animal models play a vital role in the preclinical evaluation of anti-infective agents by providing a physiological setting to assess their efficacy against various pathogens. These models involve inducing infections in animals, often with clinically relevant bacteria, viruses, or fungi, and then evaluating the compound's ability to reduce bacterial burden, prevent disease progression, or improve survival rates. Studies may assess parameters such as bacterial load in tissues, lesion size, or systemic inflammatory markers. Despite the importance of such models in drug discovery, specific anti-infective animal model studies focusing on this compound and its mechanisms of action were not found in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Computational Approaches to SAR Prediction and Molecular Docking

Computational approaches, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting SAR and guiding drug design. wikipedia.org Molecular docking simulates the interaction between a small molecule (ligand) and a target protein, predicting the preferred orientation and binding affinity within the protein's active site. wikipedia.org This allows researchers to visualize and understand the atomic-level interactions that contribute to biological activity. QSAR models, on the other hand, use mathematical relationships to correlate structural descriptors of compounds with their observed biological activities. These in silico methods can efficiently screen large chemical libraries and prioritize promising candidates for experimental validation, accelerating the drug discovery process. wikipedia.org However, specific computational SAR studies or molecular docking analyses focused on this compound were not found in the reviewed literature.

Future Directions in Carnegine Research

Emerging Methodologies in Alkaloid Research Applicable to Carnegine

The field of alkaloid research is continuously evolving, with new methodologies offering enhanced capabilities for the study of compounds like this compound. Modern chromatographic technologies, particularly hyphenated techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely employed for the identification of isoquinoline (B145761) alkaloids. chem960.com These techniques provide detailed insights into the chemical space and structural diversity of isolated compounds. chem960.com

Given this compound's chiral nature, existing methodologies for asymmetric synthesis are particularly relevant. This compound possesses a chiral center at the 1-position of its isoquinoline ring, leading to enantiomeric forms, such as (R)-(+)-Carnegine and (S)-(-)-Carnegine. wikipedia.org The (R)-enantiomer, for instance, is known to act as a relatively potent monoamine oxidase A (MAO-A) inhibitor. nih.gov Research groups have successfully achieved the asymmetric synthesis of (+)-Carnegine, demonstrating the feasibility of producing specific enantiomers for targeted studies. caymanchem.com Furthermore, spectroscopic methods, including mass spectrometry (MS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR), remain crucial for the definitive identification and structural elucidation of this compound and related alkaloids.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Biosynthesis and Bioactivity Studies

The integration of "omics" technologies represents a significant future direction for understanding this compound's biosynthesis and bioactivity. Omics approaches, encompassing genomics, transcriptomics, metabolomics, and proteomics, are increasingly applied in medicinal plant research to identify molecular markers, functional genes, and to unravel the biosynthetic pathways of bioactive metabolites.

While single-omics studies have provided valuable insights, the complexity of biological regulation networks often necessitates integrated multi-omics approaches for a more comprehensive understanding. For this compound, which is found in plants like Carnegiea gigantea and Pachycereus pringlei, nih.gov metabolomics can be utilized to explore the dynamic changes in molecular compounds during its production within the plant. Proteomics, on the other hand, can help identify the enzymes and proteins involved in its biosynthetic pathways and their regulatory mechanisms. This holistic approach can shed light on the intricate processes governing this compound's formation and accumulation, as well as its interactions within biological systems.

Contributions from Theoretical and Computational Chemistry for Predictive Modeling

Theoretical and computational chemistry are poised to make substantial contributions to this compound research through predictive modeling. Computational chemistry employs quantum and classical approaches to simulate the molecular properties and dynamics of chemical systems. This field plays a vital role in accelerating discovery processes, guiding experimental designs, and providing a deeper understanding of molecular behavior.

Potential for Discovery and Characterization of Novel this compound-Related Compounds

The ongoing discovery and characterization of novel compounds structurally related to this compound represent a significant area for future research. This compound itself is a tetrahydroisoquinoline alkaloid, and new isoquinoline alkaloids are continuously being isolated from diverse natural sources, including microorganisms and plants, often through the application of modern chromatographic technologies. chem960.com

Computational drug discovery, particularly virtual screening, offers a powerful avenue for identifying novel compounds with desired biological properties. This involves screening large databases of natural products or synthetically accessible molecules to find potential candidates that interact with specific biological targets. Furthermore, the structural framework of this compound can serve as a lead compound for designing and synthesizing new derivatives with enhanced or altered activities. Machine learning and generative models are increasingly being used to explore vast latent chemical spaces, facilitating the rational design and discovery of novel molecular structures with specified properties, which can include this compound-related compounds. This systematic exploration holds immense potential for expanding the therapeutic landscape derived from this class of alkaloids.

Q & A

Basic Research Question Design

  • Methodological Steps :
    • Contextualize the Research Gap : Begin with a literature review to identify understudied aspects of this compound (e.g., its interaction with specific enzymes or metabolic pathways). Use systematic databases like PubMed and adhere to reproducibility standards for literature synthesis .
    • Define Variables : Specify independent (e.g., dosage, exposure time) and dependent variables (e.g., enzyme inhibition rates, cellular uptake efficiency) to ensure measurability .
    • Refine Scope : Avoid overly broad questions (e.g., "How does this compound work?") in favor of hypotheses like, "Does this compound inhibit acetylcholinesterase activity in vitro at nanomolar concentrations?" .
    • Testability : Ensure hypotheses can be addressed via controlled experiments (e.g., spectrophotometric assays) or computational modeling (e.g., molecular docking simulations) .

What experimental designs are optimal for investigating this compound's pharmacological effects while minimizing bias?

Q. Basic Experimental Design

  • Methodological Steps :
    • Control Groups : Use randomized control trials (RCTs) or quasi-experimental designs (e.g., pre-test/post-test with matched controls) to isolate this compound-specific effects .
    • Blinding : Implement double-blind protocols in animal or clinical studies to reduce observer bias .
    • Replication : Include triplicate measurements in in vitro assays and independent validation cohorts in in vivo studies .
    • Bias Mitigation : Pre-register study protocols (e.g., on Open Science Framework) to avoid selective reporting .

How should contradictory data in this compound studies be analyzed methodologically?

Q. Advanced Data Contradiction Analysis

  • Methodological Steps :
    • Source Evaluation : Check for methodological disparities (e.g., differences in solvent systems for solubility tests) that may explain conflicting results .
    • Meta-Analysis : Pool data from multiple studies using fixed- or random-effects models to quantify heterogeneity (e.g., via I² statistics) .
    • Sensitivity Analysis : Test if outliers or specific subpopulations disproportionately influence conclusions (e.g., excluding studies with high risk of bias) .
    • Mechanistic Modeling : Use pharmacokinetic/pharmacodynamic (PK/PD) models to reconcile discrepancies (e.g., dose-dependent bioavailability variations) .

What statistical methods are recommended for analyzing this compound's dose-response relationships?

Q. Advanced Statistical Analysis

  • Methodological Steps :
    • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values and assess cooperativity .
    • ANOVA with Post Hoc Tests : Compare multiple dose groups using Tukey’s HSD to control family-wise error rates .
    • Machine Learning : Apply random forest or gradient boosting to identify non-linear interactions between dosage and secondary variables (e.g., plasma protein binding) .
    • Bayesian Inference : Quantify uncertainty in EC₅₀ estimates using Markov Chain Monte Carlo (MCMC) sampling .

How can systematic reviews be structured to synthesize findings from diverse this compound studies?

Q. Advanced Synthesis Techniques

  • Methodological Steps :
    • PRISMA Guidelines : Follow Preferred Reporting Items for Systematic Reviews to ensure transparency in study selection and data extraction .
    • Risk of Bias Assessment : Use tools like ROB-2 for clinical trials or SYRCLE for animal studies to evaluate internal validity .
    • Subgroup Analysis : Stratify results by study type (e.g., in vitro vs. in vivo) or this compound derivatives to identify context-specific effects .
    • GRADE Framework : Rate evidence quality based on consistency, precision, and publication bias .

What strategies ensure reproducibility in this compound synthesis and characterization experiments?

Q. Basic Reproducibility Framework

  • Methodological Steps :
    • Detailed Protocols : Document synthesis steps (e.g., reaction temperatures, purification methods) and characterization techniques (e.g., NMR parameters) in supplementary materials .
    • Reference Standards : Use certified materials (e.g., USP-grade reagents) and include positive/negative controls in assays .
    • Open Data : Share raw spectra, chromatograms, and crystallography data via repositories like Zenodo .
    • Collaborative Validation : Partner with independent labs to replicate key findings .

How do factorial designs enhance the study of this compound's interactions with other compounds?

Q. Advanced Experimental Design

  • Methodological Steps :
    • Multi-Variable Testing : Use 2×2 factorial designs to simultaneously assess this compound’s efficacy with/without adjuvants (e.g., metabolic inhibitors) .
    • Interaction Effects : Calculate synergy scores (e.g., Combination Index) using the Chou-Talalay method .
    • Fractional Factorial Designs : Screen multiple variables (e.g., pH, temperature, co-solvents) efficiently in early-stage experiments .
    • Response Surface Methodology (RSM) : Optimize combinatorial conditions (e.g., for drug formulations) using central composite designs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.